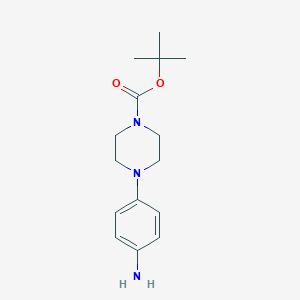

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

描述

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a 4-aminophenyl substituent. Its molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 277.36 g/mol (IUPAC name: this compound; SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N) . This compound is a key intermediate in medicinal chemistry, widely used in synthesizing bioactive molecules, including kinase inhibitors, protease inhibitors, and antiplasmodial agents. Its Boc (tert-butoxycarbonyl) group enhances stability during synthetic workflows, while the aromatic amine enables further functionalization via cross-coupling, diazotization, or amidation .

属性

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFHRKPNLPBDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451853 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170911-92-9 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate typically involves the following steps:

Aryl Substitution Reaction: Piperazine is used as the starting material, and an aryl substitution reaction is performed to introduce the 4-aminophenyl group.

N-Protection Reaction: The resulting compound undergoes an N-protection reaction to introduce the tert-butyl group, forming the final product.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents.

Substitution: Various nucleophiles; conditions: appropriate solvents and temperatures.

Major Products Formed:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

科学研究应用

Pharmaceutical Development

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate serves as a critical intermediate in the synthesis of numerous pharmaceutical agents. Its structural properties allow it to enhance drug efficacy, particularly for treatments targeting neurological disorders. For instance, the compound has been studied for its potential in developing drugs that modulate neurotransmitter systems, thereby offering new therapeutic avenues for conditions such as depression and anxiety disorders .

Biochemical Research

In biochemical studies, this compound is utilized to investigate receptor binding and signaling pathways. It aids researchers in understanding the molecular interactions between drugs and their targets, which is crucial for drug design and optimization. The ability to form stable complexes with various receptors makes it an essential tool in pharmacological research .

Analytical Chemistry

This compound is employed in developing analytical methods for detecting and quantifying related substances. Its chemical stability and reactivity make it suitable for quality control processes in pharmaceutical manufacturing. Techniques such as high-performance liquid chromatography (HPLC) have been used to analyze this compound and its derivatives effectively .

Material Science

The unique properties of this compound enable its application in material science, particularly in synthesizing novel materials with specific functionalities. For example, it can be used to create polymers suitable for drug delivery systems, enhancing the bioavailability of therapeutic agents through controlled release mechanisms .

Neuroscience Studies

Research involving this compound has contributed significantly to neuroscience, particularly in exploring its effects on neurotransmitter systems. Studies have indicated that it can influence serotonin and dopamine pathways, which are pivotal in treating various mental health disorders. This opens up possibilities for developing new treatments based on its pharmacological profile .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Biochemical Research | Studies on receptor interactions and signaling pathways |

| Analytical Chemistry | Development of detection methods for quality control |

| Material Science | Creation of functional polymers for drug delivery systems |

| Neuroscience Studies | Exploration of effects on neurotransmitter systems |

Case Study 1: Antiplasmodial Activity

In a study published by the Medicines for Malaria Venture, this compound was synthesized as part of a project aimed at developing new antimalarial drugs. The compound exhibited promising activity against Plasmodium falciparum, indicating potential therapeutic applications against malaria .

Case Study 2: Neuropharmacological Research

Research exploring the neuropharmacological effects of this compound demonstrated its role in modulating serotonin receptors. This study highlighted its potential as a candidate for developing antidepressants that target specific neurotransmitter systems while minimizing side effects associated with traditional therapies .

作用机制

The mechanism of action of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional versatility of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is highlighted through comparisons with analogous piperazine derivatives. Below is a detailed analysis of key compounds, their synthesis, and applications:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Structural and Functional Differences

Electron-Donating vs. Electron-Withdrawing Groups The 4-aminophenyl group in the target compound is electron-donating, enhancing nucleophilicity for cross-coupling reactions. In contrast, sulfonyl (e.g., Compound 23 in ) or cyano groups (e.g., pyridine derivatives in ) are electron-withdrawing, altering electronic density and binding affinity in biological targets.

Protective Groups and Stability The Boc group in the target compound improves synthetic stability but requires deprotection for downstream reactivity. Compounds like 1-[4-(4-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one lack Boc protection, making them more reactive but less stable during synthesis.

Biological Activity

- Sulfonamide derivatives (e.g., ) exhibit strong enzyme inhibition due to sulfonyl groups mimicking phosphate moieties. The trifluoromethyl group in enhances metabolic stability and membrane permeability, critical for CNS-targeting drugs.

Synthetic Flexibility The primary amine in the target compound allows for diverse modifications (e.g., amidation in , Suzuki coupling in ). In contrast, diamino derivatives (e.g., ) enable chelation or multi-site functionalization, useful in metal-catalyzed reactions.

Research Findings

- Antiplasmodial Activity: Derivatives like 1-[4-(4-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one showed 93% yield in synthesis and potent activity against Plasmodium falciparum .

- Enzyme Inhibition : Sulfonamide-benzamides (e.g., ) demonstrated IC₅₀ values <100 nM against NAMPT/PARP1, attributed to sulfonyl group interactions with catalytic sites.

- Proteolysis Targeting : Chiral sulfonimidoyl derivatives (e.g., ) achieved >90% degradation efficiency in cellular models, leveraging piperazine’s conformational flexibility.

生物活性

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (TBAP) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and neurology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TBAP is characterized by the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 250.33 g/mol

- CAS Number: 571188-59-5

The compound features a tert-butyl group, a piperazine ring, and an aminophenyl moiety, which contribute to its biological activities.

TBAP's biological activity is primarily attributed to its interaction with various protein targets, including kinases involved in cancer progression. It has been shown to inhibit specific kinases that play crucial roles in cellular signaling pathways associated with tumor growth and metastasis. For instance, studies indicate that TBAP can modulate the activity of focal adhesion kinase (FAK), which is implicated in several cancer types due to its role in cell adhesion and migration.

Anticancer Activity

Research has demonstrated that TBAP exhibits significant anticancer properties against various cancer cell lines. The following table summarizes the findings from several studies evaluating its efficacy:

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 5.85 | Inhibition of proliferation | |

| A549 | 3.0 | Induction of apoptosis | |

| HCT116 | 7.08 | Inhibition of cell cycle progression | |

| HeLa | 1.68 | Inhibition of FAK signaling |

Case Study: MCF-7 Cell Line

In a study conducted on the MCF-7 breast cancer cell line, TBAP demonstrated an IC value of 5.85 µM, indicating potent inhibitory effects on cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability.

Neuroprotective Effects

Beyond its anticancer properties, TBAP has also been investigated for its neuroprotective effects. Research suggests that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Table: Neuroprotective Activity

| Model | Effect Observed | Reference |

|---|---|---|

| Neuroblastoma Cells | Reduced oxidative stress | |

| Animal Models | Improved cognitive function |

Toxicological Profile

While TBAP shows promising biological activity, understanding its toxicity profile is essential for therapeutic applications. Preliminary studies indicate that TBAP has a favorable safety profile at therapeutic doses; however, further toxicological assessments are necessary to establish safety margins.

常见问题

Q. What are the key considerations in synthesizing tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic aromatic substitution. A nitrobenzene derivative (e.g., 1-fluoro-4-nitrobenzene) reacts with tert-butyl piperazine-1-carboxylate in polar aprotic solvents like DMSO at elevated temperatures (120°C) to introduce the aminophenyl group. Post-reaction, quenching with ice water precipitates the product, which is purified via silica gel chromatography (ethyl acetate/hexane mixtures) . Key considerations include solvent choice (to enhance reaction efficiency), stoichiometric ratios, and temperature control to minimize side reactions.

Q. How is this compound characterized in research settings?

Characterization relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify proton environments (e.g., tert-butyl singlet at ~1.49 ppm, piperazine ring protons at 3.4–3.8 ppm) .

- LCMS : Confirms molecular weight (e.g., [M+H]+ at 306.2 g/mol) and purity .

- X-ray crystallography : Resolves 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding in derivatives) .

Q. What purification methods are effective for this compound?

Silica gel column chromatography is standard, using gradients of ethyl acetate in hexane (e.g., 1:1 ratio) . For polar derivatives, reverse-phase HPLC or recrystallization (e.g., from ethanol/water) may improve purity. Monitoring via TLC ensures fraction collection accuracy.

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the piperazine ring?

Substituent introduction (e.g., sulfonyl, carbonyl groups) requires tailored conditions:

- Sulfonylation : React with sulfonyl chlorides in DCM using pyridine as a base to neutralize HCl byproducts (e.g., tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate synthesis) .

- Carbonyl addition : Use HOAt/EDCI coupling agents for amidation reactions, as seen in tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate synthesis .

- Phosphorylation : Employ diphenoxyphosphoryl reagents under inert atmospheres to avoid hydrolysis .

Q. How to address discrepancies in spectroscopic data during structural validation?

Discrepancies between experimental and predicted NMR/LCMS data may arise from tautomerism, impurities, or dynamic effects. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

- X-ray validation : Resolve ambiguities via single-crystal diffraction (e.g., torsional angles in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate) .

Q. What strategies are employed to design derivatives targeting specific biological pathways?

Functionalization of the piperazine and aminophenyl groups enables targeting:

- Enzyme inhibition : Introduce sulfonamide groups (e.g., tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate) for Bruton’s tyrosine kinase inhibition .

- Prolyl hydroxylase inhibition : Attach chlorophenylmethyl groups to modulate hypoxia-inducible factor (HIF) pathways .

- Antiviral activity : Modify with cyano or carbamoyl pyridinyl groups for HIV-1 NNRTI binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。